molecular formula C4HBr3N2 B1331206 2,4,6-Tribromopyrimidine CAS No. 36847-11-7

2,4,6-Tribromopyrimidine

Cat. No.: B1331206
CAS No.: 36847-11-7
M. Wt: 316.78 g/mol
InChI Key: AHEYFWKLKMOHCI-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyrimidine is an organic compound with the molecular formula C4HBr3N2. It is a derivative of pyrimidine, where three hydrogen atoms are replaced by bromine atoms at positions 2, 4, and 6. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromopyrimidine can be synthesized through the bromination of pyrimidine. The process typically involves the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidines, while reduction can produce dibromopyrimidines .

Scientific Research Applications

2,4,6-Tribromopyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2,4,6-Trichloropyrimidine: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Trifluoropyrimidine: Contains fluorine atoms in place of bromine.

    2,4,6-Trinitropyrimidine: Has nitro groups instead of bromine atoms.

Uniqueness: 2,4,6-Tribromopyrimidine is unique due to its high reactivity and the specific properties imparted by the bromine atoms. Compared to its chlorinated and fluorinated counterparts, the bromine atoms provide different steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2,4,6-tribromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYFWKLKMOHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293181
Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-11-7
Record name 36847-11-7
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Record name 2,4,6-Tribromopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can NMR data, specifically longitudinal relaxation times (T1) and nuclear Overhauser effects (NOE), provide insights into the molecular dynamics of 2,4,6-tribromopyrimidine in solution?

A1: The research paper delves into the rotational dynamics of this compound in solution using NMR techniques. [] The measured longitudinal relaxation times (T1) of carbon-13 nuclei, in conjunction with NOE data, can be used to determine the rotational diffusion tensor of the molecule. [] This tensor describes how the molecule tumbles and rotates in solution, providing valuable information about its molecular dynamics and interactions with the surrounding solvent. [] This information is crucial for understanding the compound's behavior in solution and can be further extrapolated to predict its interactions with other molecules, such as potential drug targets.

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